2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide

Vue d'ensemble

Description

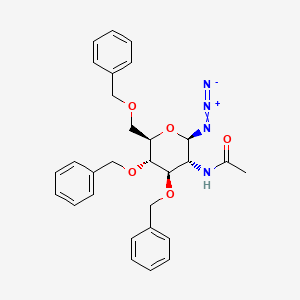

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide is a complex organic compound with the molecular formula C29H32N4O5. It is a derivative of glucose, modified to include an azide group and multiple benzyl protecting groups. This compound is often used in synthetic organic chemistry, particularly in the synthesis of glycosides and other carbohydrate derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups. This is usually achieved by reacting glucose with benzyl chloride in the presence of a base such as sodium hydride.

Introduction of the Azide Group: The azide group is introduced by converting the hydroxyl group at the 2-position to an azide. This can be done by first converting the hydroxyl group to a leaving group (e.g., a tosylate) and then substituting it with sodium azide.

Acetylation: The amino group at the 2-position is acetylated using acetic anhydride to form the acetamido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The azide group can undergo substitution reactions, particularly in the presence of nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: The benzyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azide group.

Acetic Anhydride: Used for acetylation.

Palladium on Carbon (Pd/C): Used for reduction of the azide group.

Benzyl Chloride: Used for protection of hydroxyl groups.

Major Products

Amine Derivatives: Formed by reduction of the azide group.

Carboxylic Acids: Formed by oxidation of benzyl groups.

Applications De Recherche Scientifique

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of glycoproteins and glycolipids.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The compound exerts its effects primarily through its azide group, which can participate in click chemistry reactions. The azide group can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction widely used in bioconjugation and material science. The benzyl groups serve as protecting groups, preventing unwanted reactions at the hydroxyl sites during synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Azido-2-deoxy-D-glucose: Similar structure but lacks the benzyl protecting groups.

2-Acetamido-2-deoxy-D-glucose: Similar but without the azide group.

3,4,6-Tri-O-benzyl-D-glucopyranose: Lacks the azide and acetamido groups.

Uniqueness

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide is unique due to the combination of its azide group and multiple benzyl protecting groups. This combination allows for selective reactions and modifications, making it a versatile intermediate in synthetic organic chemistry.

Activité Biologique

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl azide is a glycosyl azide that has garnered attention in biochemical research due to its potential applications in synthesizing glycosylated compounds and probing biological processes. This article reviews its synthesis, biological activities, and implications in various fields.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Hydroxyl Groups : The hydroxyl groups of D-glucopyranose are protected using benzyl groups to yield the tri-O-benzyl derivative.

- Formation of Azide : The acetamido group is introduced, followed by the conversion of the hydroxyl group at the anomeric position to an azide via nucleophilic substitution methods.

- Purification and Characterization : The final product is purified using chromatography and characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Recent studies have indicated that compounds containing azide functionalities exhibit antimicrobial properties. For example, glycosyl azides have been shown to possess activity against various bacterial strains. In vitro assays demonstrated that this compound inhibited the growth of Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Glycosylation Reactions

The azide group in this compound serves as a versatile handle for further chemical modifications. It can participate in click chemistry reactions to form triazoles, which are important in drug development. This reactivity has made it a valuable intermediate in synthesizing glycoproteins and other biologically relevant oligosaccharides .

Case Studies

- Case Study on Antibacterial Activity : A study evaluated the antibacterial effects of various glycosyl azides, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Application in Cancer Research : Another research focused on the application of glycosyl azides in cancer cell targeting. The introduction of the azide moiety allowed for selective labeling of cancer cells through bioconjugation techniques, enhancing the specificity of therapeutic agents .

Data Tables

| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Application |

|---|---|---|---|

| This compound | Structure | 50 (S. aureus), 75 (E. coli) | Antibiotic development |

| Other Glycosyl Azides | Various | Varies | Drug synthesis |

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-azido-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O5/c1-21(34)31-26-28(37-19-24-15-9-4-10-16-24)27(36-18-23-13-7-3-8-14-23)25(38-29(26)32-33-30)20-35-17-22-11-5-2-6-12-22/h2-16,25-29H,17-20H2,1H3,(H,31,34)/t25-,26-,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOBJDMHDWWHLZ-HWVUQVAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572189 | |

| Record name | N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214467-60-4 | |

| Record name | N-{(2R,3R,4R,5S,6R)-2-Azido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-3-yl}acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.